molecular formula C15H12O2S B6286537 Ethyl dibenzo[b,d]thiophene-4-carboxylate CAS No. 2643368-19-6

Ethyl dibenzo[b,d]thiophene-4-carboxylate

Cat. No.: B6286537
CAS No.: 2643368-19-6
M. Wt: 256.3 g/mol
InChI Key: RPZBKHANFBYLGG-UHFFFAOYSA-N
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Description

Ethyl dibenzo[b,d]thiophene-4-carboxylate is a chemical compound belonging to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring this compound is characterized by its unique structure, which includes a dibenzo[b,d]thiophene core with an ethyl ester functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl dibenzo[b,d]thiophene-4-carboxylate typically involves the following steps:

    Formation of the dibenzo[b,d]thiophene core: This can be achieved through various methods, such as the cyclization of biphenyl derivatives with sulfur sources.

    Introduction of the carboxylate group: The carboxylate group can be introduced via carboxylation reactions, often using carbon dioxide as the carbon source.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be done using ethanol and an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl dibenzo[b,d]thiophene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl dibenzo[b,d]thiophene-4-carboxylate has several scientific research applications:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

    Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl dibenzo[b,d]thiophene-4-carboxylate depends on its specific application. In organic electronics, its electronic properties are influenced by the conjugated thiophene ring system, which facilitates charge transport. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]thiophene: Lacks the ethyl ester group but shares the core structure.

    Ethyl thiophene-2-carboxylate: Contains a thiophene ring with an ethyl ester group at the 2-position.

    Benzothiophene derivatives: Similar heterocyclic compounds with varying substituents.

Uniqueness

Ethyl dibenzo[b,d]thiophene-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in organic electronics and materials science.

Properties

IUPAC Name

ethyl dibenzothiophene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2S/c1-2-17-15(16)12-8-5-7-11-10-6-3-4-9-13(10)18-14(11)12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZBKHANFBYLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1SC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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